Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate
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Overview
Description
Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in synthetic organic chemistry due to its unique structure and reactivity. It is often used in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Boc group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino compound is then reacted with an acid chloride or anhydride to form the amide bond. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to participate in various chemical reactions due to its functional groups. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites. The ester and hydroxyl groups enable further functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-[®-N-Benzyl-2-(Cbz-amino)propanamido]-3-hydroxypropanoate: Similar structure but with a Cbz (carbobenzyloxy) protecting group instead of Boc.
Methyl ®-2-[®-N-Benzyl-2-(Fmoc-amino)propanamido]-3-hydroxypropanoate: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Uniqueness
The Boc protecting group in Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate offers unique advantages in terms of stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C19H28N2O6 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C19H28N2O6/c1-13(20-18(25)27-19(2,3)4)16(23)21(15(12-22)17(24)26-5)11-14-9-7-6-8-10-14/h6-10,13,15,22H,11-12H2,1-5H3,(H,20,25) |
InChI Key |
HADCDBFPTDSQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)C(CO)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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